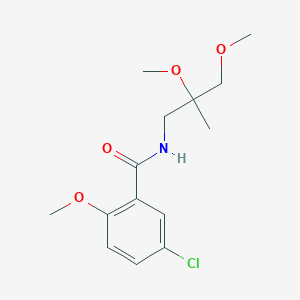
Fmoc-Aeg(N3)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-(2-azidoethyl)glycine is a compound used in peptide and solid phase synthesis . It is also known by the synonym Fmoc-Aeg (N3)-OH . The compound appears as a white crystalline powder .
Synthesis Analysis
The synthesis of Fmoc-N-(2-azidoethyl)glycine involves starting from the known N-(2-aminoethyl)glycine . The resulting esters are stored as stable hydrochloride salts and were used in the synthesis of peptide nucleic acid monomers .
Molecular Structure Analysis
The molecular formula of Fmoc-N-(2-azidoethyl)glycine is C19H18N4O4 . The molecular weight of the compound is 366.40 .
Chemical Reactions Analysis
Fmoc-N-(2-azidoethyl)glycine is used in Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical and Chemical Properties Analysis
Fmoc-N-(2-azidoethyl)glycine is a white crystalline powder . It has a melting point range of 107 - 113 °C . The compound should be stored at temperatures between 0 - 8 °C .
Aplicaciones Científicas De Investigación
- Los aminoácidos y péptidos modificados con Fmoc se han explorado como andamios para el crecimiento celular y la regeneración tisular. La porción hidrófoba de Fmoc promueve la autoensamblaje, lo que permite el diseño de biomateriales que sustentan la adhesión y proliferación celular .
- Fmoc-Aeg(N3)-OH puede servir como un bloque de construcción en ensamblajes supramoleculares. Los investigadores han utilizado péptidos modificados con Fmoc para crear nanofibras, hidrogeles y otras estructuras con posibles aplicaciones en la administración de fármacos e ingeniería de tejidos .
- Los péptidos modificados con Fmoc pueden autoensamblarse en micelas o nanopartículas, proporcionando una plataforma para la encapsulación de fármacos y la liberación controlada. Los investigadores han explorado portadores de fármacos basados en Fmoc para la terapia dirigida .
- Algunos péptidos modificados con Fmoc exhiben actividad antibacteriana inherente. Los investigadores han investigado su potencial como agentes antimicrobianos, especialmente en la cicatrización de heridas y la prevención de infecciones .
Cultivo Celular e Ingeniería de Tejidos
Bio-Plantillas y Química Supramolecular
Sistemas de Administración de Fármacos
Propiedades Antibacterianas
Mecanismo De Acción
Target of Action
Fmoc-Aeg(N3)-OH, also known as Fmoc-n-(2-azidoethyl)glycine, is a modified amino acid that primarily targets the formation of peptide bonds in organic synthesis . The compound’s primary role is to serve as a base-labile protecting group, which is a crucial component in the process of peptide synthesis .
Mode of Action
The mode of action of Fmoc-n-(2-azidoethyl)glycine involves the protection of amine groups during the formation of peptide bonds . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a Fmoc carbamate . This process allows for the controlled assembly of peptide chains, as the Fmoc group can be selectively removed when desired .
Biochemical Pathways
Fmoc-n-(2-azidoethyl)glycine affects the biochemical pathway of peptide synthesis. The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the self-assembly of functional molecules . This process results in the formation of complex structures, such as dipeptides and tripeptides, which are crucial components in various biological processes .
Pharmacokinetics
The pharmacokinetics of Fmoc-n-(2-azidoethyl)glycine are largely determined by its role in peptide synthesisInstead, its function is localized to the site of peptide synthesis, where it is eventually removed to allow for the formation of peptide bonds .
Result of Action
The result of Fmoc-n-(2-azidoethyl)glycine’s action is the successful synthesis of peptides with a high degree of control over the assembly process . By protecting amine groups during synthesis, the compound allows for the selective formation of peptide bonds, leading to the creation of complex peptide structures .
Action Environment
The action of Fmoc-n-(2-azidoethyl)glycine is influenced by the conditions of the organic synthesis environment. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy as a protecting group . Furthermore, the stability of Fmoc-n-(2-azidoethyl)glycine can be affected by environmental factors, such as exposure to base, which can lead to the removal of the Fmoc group .
Propiedades
IUPAC Name |
2-[2-azidoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPWBUAQAXGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN=[N+]=[N-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B2441013.png)

![9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441015.png)
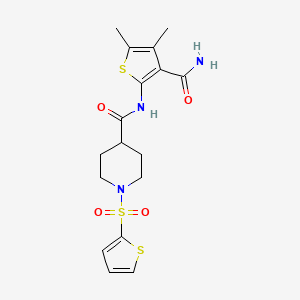


![6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2441019.png)
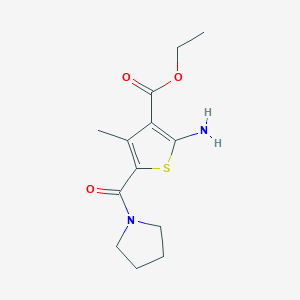
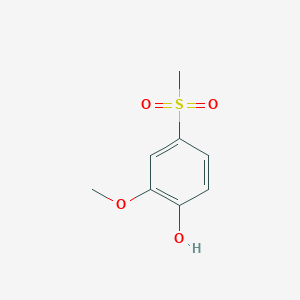
![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)
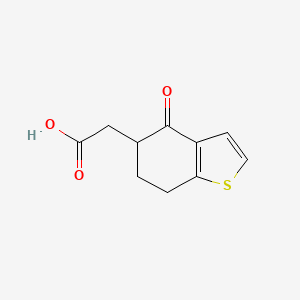
![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)
